N-[(4-acetylphenyl)methyl]acetamide
Description
N-[(4-Acetylphenyl)methyl]acetamide is a substituted acetamide featuring a 4-acetylphenyl group linked via a methylene bridge to the acetamide moiety. This structure combines the electron-withdrawing acetyl group with the hydrogen-bonding capability of the acetamide, making it a versatile intermediate in medicinal and synthetic chemistry. These compounds are frequently used in the synthesis of antitumor agents, antimicrobials, and other bioactive molecules.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(4-acetylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-5-3-10(4-6-11)7-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
YUXGIIZJBMBNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares N-[(4-acetylphenyl)methyl]acetamide with key analogs based on substituents and molecular properties:
Key Observations:
- Electron-Withdrawing Groups : The 4-acetyl group stabilizes the aromatic ring, influencing reactivity in condensation and alkylation reactions .
- Bioactivity: Chloroacetamide derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) exhibit enhanced antiproliferative activity in PARP-1 inhibitor synthesis compared to non-halogenated analogs .
Comparative Reactivity:
- Benzothiazole Derivatives : Substitution at the acetamide sulfur atom (e.g., benzothiazole-2-ylsulfanyl) improves antimicrobial efficacy, with MIC values ranging from 5.4–5.8 µg/mL against bacterial strains .
- Chloroacetamide vs. Azidoacetamide : Chloro-substituted derivatives are more reactive in nucleophilic substitutions than azido analogs (e.g., 2-azido-N-(4-methylphenyl)acetamide), which require specialized handling due to azide instability .
Physicochemical and Spectroscopic Data
- FT-IR : Acetamide carbonyl stretches appear at ~1680 cm⁻¹, while acetyl C=O groups absorb at ~1670 cm⁻¹, confirming structural integrity .
- NMR : Protons on the methylene bridge (CH₂) in This compound would resonate at δ 4.2–4.5 ppm, distinct from direct phenyl-linked acetamides (δ 7.2–7.8 ppm for aromatic protons) .
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